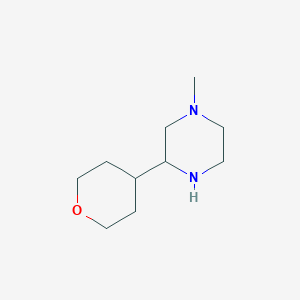

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

描述

1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a substituted piperazine derivative characterized by a methyl group at the 1-position and a tetrahydro-2H-pyran-4-yl moiety at the 3-position of the piperazine ring. This structural configuration imparts unique physicochemical properties, including enhanced solubility and metabolic stability compared to simpler piperazine analogs. The tetrahydro-2H-pyran (THP) ring introduces stereochemical complexity and may influence receptor binding through conformational restriction or hydrogen bonding interactions.

属性

IUPAC Name |

1-methyl-3-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12-5-4-11-10(8-12)9-2-6-13-7-3-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATCJPPFSUPCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Table 1: Reduction Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Amide to amine + N-methyl | LiAlH4 (4 eq) | THF | Reflux 80 °C | 24 h | Crude product used without purification |

Formation of Piperazine Ring via Ammonolysis

The amine intermediate 8 undergoes ammonolysis with dimethyl oxalate to form a dioxypiperazine intermediate (9 ), which is a key step in building the piperazine ring system.

Preparation of the Tetrahydropyran Substituent

The tetrahydro-2H-pyran-4-yl substituent can be prepared from methyl tetrahydro-2H-pyran-4-carboxylate through Grignard reactions and other transformations:

- Reaction of methyl tetrahydro-2H-pyran-4-carboxylate with isopropylmagnesium chloride in THF at -20 °C under nitrogen atmosphere.

- Subsequent addition of methylmagnesium chloride at low temperature to yield 1-(tetrahydro-pyran-4-yl)ethanone.

- Bromination and further functionalization steps yield intermediates suitable for coupling with piperazine derivatives.

Table 2: Representative Reaction Conditions for Tetrahydropyran Substituent Preparation

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Grignard addition (isopropylmagnesium chloride) | Isopropylmagnesium chloride (3 eq) | THF | -20 °C | 15 min | - |

| Work-up and extraction | Saturated NH4Cl, MTBE extraction | - | - | - | - |

| Methylmagnesium chloride addition | Methylmagnesium chloride (2 eq) | THF | 7 °C | 40 min | 75% |

| Bromination | Bromine | Methanol | -10 to 10 °C | 1.5 h | 74.28% |

Summary Table of Key Preparation Steps for 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

Research Findings and Notes

- The protection of the tetrahydropyran ring as THP is crucial for stability under strong base and reducing conditions, allowing selective transformations on the piperazine moiety without ring degradation.

- The use of lithium aluminum hydride is effective for simultaneous reduction of amide and N-Boc groups, streamlining the synthesis by combining steps.

- Grignard reagents are employed to functionalize the tetrahydropyran substituent, with controlled temperature and atmosphere to optimize yield and purity.

- The overall synthetic route is modular, allowing for potential variation in substituents on the piperazine ring or the tetrahydropyran moiety for analog synthesis.

化学反应分析

Types of Reactions

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

科学研究应用

Chemistry

1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in chemical reactions makes it valuable in developing new materials and specialty chemicals.

Key Reactions:

- Synthetic Intermediates: Utilized in the synthesis of complex organic molecules.

- Reactivity: Exhibits reactivity that allows for further functionalization, leading to novel derivatives.

Biology

In biological research, this compound is employed as a building block for synthesizing biologically active molecules. It is particularly useful in studying biological processes due to its interaction with specific molecular targets.

Biological Activities:

- Cytotoxicity Studies: Investigated for its potential cytotoxic effects against various cancer cell lines.

- Mechanism of Action: Acts as a ligand, modulating receptor activity and influencing biological pathways.

Case Study 1: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic effects of piperazine derivatives, including this compound, against human cancer cell lines such as HT29 (colonic adenocarcinoma) and A549 (lung adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

Research has also focused on the inhibitory effects of this compound on specific enzymes involved in disease processes. For instance, it was tested against tyrosinase, an enzyme critical in melanin biosynthesis, showing promise as a potential therapeutic agent for skin disorders .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for modifications that can lead to the development of new products with desirable properties.

Applications Include:

- Material Science: Used in creating polymers and other materials with specific characteristics.

- Pharmaceutical Development: Investigated for its potential as an anti-inflammatory or anticancer agent .

作用机制

The mechanism of action of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

相似化合物的比较

Structural and Pharmacological Comparisons

Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine with structurally related compounds:

Key Findings :

- Piperazine vs. Piperidine: Piperazine derivatives exhibit superior receptor binding compared to piperidine analogs (e.g., 58 nM vs.

- THP Substitution : The THP group in 1-methyl-3-(THP-4-yl)piperazine may mimic cyclic ethers in other bioactive compounds (e.g., PARP-1 inhibitors), enhancing solubility and selectivity .

- Morpholine Replacement : Substituting piperazine with morpholine reduces activity (e.g., ChE inhibition drops significantly), underscoring the importance of piperazine’s basic nitrogen for target engagement .

Physicochemical and Metabolic Comparisons

Key Findings :

- Solubility: Ethylene/methylene spacers between piperazine and core structures (e.g., quinolones) improve solubility (80 μM), whereas direct attachment reduces it (20 μM) . The THP group likely enhances solubility via hydrogen bonding.

- Metabolic Hotspots : Piperazine rings are susceptible to oxidation and deethylation, but THP substitution may mitigate this by sterically shielding reactive sites .

- ClogD Optimization : Piperazine derivatives with lower ClogD values (e.g., 8ac, 8ad) show improved pharmacokinetic profiles .

Selectivity and Binding Efficiency

- PARP-1 Inhibitors: Piperazine-substituted naphthoquinones demonstrate enhanced selectivity for PARP-1 over other isoforms, attributed to the piperazine’s ability to stabilize ligand-receptor interactions .

- 5-HT1A Receptor Ligands: Piperazine derivatives with three-carbon alkyl linkers and acetyl groups exhibit subnanomolar affinities, while para-substituted phenyl groups reduce activity .

生物活性

1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and implications for therapeutic applications.

Structural Characteristics

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, particularly G protein-coupled receptors (GPCRs). The presence of the tetrahydro-2H-pyran moiety adds complexity to its structure, potentially influencing its pharmacodynamics and pharmacokinetics. The molecular formula and weight are significant for understanding its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of metalloproteinases and other enzymes involved in cellular signaling pathways. These activities suggest that the compound may have applications in treating conditions such as pain management, neurological disorders, or cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| GPCR Interaction | Potential targeting of various GPCRs involved in signaling pathways |

| Metalloproteinase Inhibition | Possible inhibition of enzymes related to disease processes |

| Anticancer Properties | Preliminary data suggests cytotoxic effects against cancer cell lines |

Pharmacological Studies

Preliminary investigations into related compounds have shown interactions with various biological targets, including GPCRs and ion channels. Such studies typically employ techniques like radiolabeled binding assays or functional assays to assess receptor occupancy and downstream signaling effects.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines, revealing promising results. The half-maximal inhibitory concentration (IC50) values were measured to assess the potency of these compounds.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 28.8 |

| Compound B | HT-29 | 124.6 |

| This compound | TBD | TBD |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound may exhibit favorable binding energies to key proteins involved in cancer pathways.

Table 3: Docking Results

| Target Protein | ΔG Binding (kcal/mol) |

|---|---|

| EGFR | -10.68 |

| MEK1 | -9.95 |

| c-MET | -9.72 |

常见问题

Q. What synthetic strategies are recommended for preparing 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via a two-step process: (1) introducing the tetrahydro-2H-pyran-4-yl group using a coupling agent (e.g., TBTU or HOBt) in anhydrous DMF or THF under nitrogen, and (2) methylating the piperazine nitrogen using methyl iodide or dimethyl sulfate. Key optimizations include:

- Temperature control : Heating at 50–70°C for 2–4 hours improves reaction rates .

- Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity (>95%) .

- Yield enhancement : Sonication during synthesis promotes homogeneity, increasing yields to ~44% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR (e.g., DMSO-d6) to confirm substitution patterns and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ = 328.1597) .

- Chromatography : HPLC with UV detection (retention time ~1.95 min) ensures purity .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosol formation is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound's derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to assess binding affinity to targets (e.g., serotonin receptors 5-HT1A). Focus on the piperazine ring’s conformation (coplanar vs. perpendicular to aryl groups) for agonist/antagonist activity .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier penetration .

Q. What experimental designs resolve contradictions in reported pharmacological data for piperazine derivatives?

- Methodological Answer :

- Dose-response studies : Use standardized assays (e.g., cAMP inhibition for GPCR activity) across multiple cell lines to validate receptor affinity .

- Control for stereochemistry : Chiral HPLC separates enantiomers, as biological activity may vary significantly between R/S configurations .

- Cross-laboratory validation : Share samples with independent labs to confirm reproducibility (e.g., IC50 values) .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Metabolite identification : Use high-resolution MS (e.g., Q-TOF) to detect hydroxylation or N-demethylation products .

- In vivo studies : Administer radiolabeled compound (e.g., C) to rodents and analyze plasma/tissue samples .

Q. What strategies improve the selectivity of this compound for neurological targets over off-target receptors?

- Methodological Answer :

- Structural analogs : Introduce substituents (e.g., trifluoromethyl or nitro groups) to the pyran or piperazine ring to enhance target specificity .

- Functional group replacement : Replace methyl with bulkier groups (e.g., benzyl) to reduce off-target binding .

- Kinetic selectivity assays : Compare association/dissociation rates using surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。